molecular formula C31H44I2 B14234716 2,7-Diiodo-9,9-dinonyl-9H-fluorene CAS No. 406491-17-6

2,7-Diiodo-9,9-dinonyl-9H-fluorene

Cat. No.: B14234716
CAS No.: 406491-17-6
M. Wt: 670.5 g/mol
InChI Key: IVMBPYDDWBVUSJ-UHFFFAOYSA-N
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Description

2,7-Diiodo-9,9-dinonyl-9H-fluorene is a chemical compound with the molecular formula C33H48I2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two nonyl groups at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diiodo-9,9-dinonyl-9H-fluorene typically involves the iodination of 9,9-dinonylfluorene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 7 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9,9-dinonyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to remove the iodine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Deiodinated fluorenes.

Scientific Research Applications

2,7-Diiodo-9,9-dinonyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a precursor for the synthesis of polyfluorenes, which are materials with excellent electronic and optical properties.

    Photovoltaics: Incorporated into organic solar cells to improve light absorption and charge transport.

    Light Emitting Diodes (LEDs): Utilized in the fabrication of OLEDs due to its ability to emit light when excited by an electron.

    Photodetectors: Employed in devices that detect light and convert it into an electrical signal.

Mechanism of Action

The mechanism of action of 2,7-Diiodo-9,9-dinonyl-9H-fluorene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The iodine atoms and nonyl groups influence the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular targets include the active layers in electronic devices, where it contributes to charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diiodo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of nonyl groups.

    2,7-Diiodo-9,9-dimethyl-9H-fluorene: Contains methyl groups at the 9 position.

    2,7-Diiodo-9,9-di(3’,7’-dimethyloctyl)-9H-fluorene: Features dimethyloctyl groups.

Uniqueness

2,7-Diiodo-9,9-dinonyl-9H-fluorene is unique due to the presence of nonyl groups, which provide distinct solubility and processing characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility and film-forming properties.

Properties

CAS No.

406491-17-6

Molecular Formula

C31H44I2

Molecular Weight

670.5 g/mol

IUPAC Name

2,7-diiodo-9,9-di(nonyl)fluorene

InChI

InChI=1S/C31H44I2/c1-3-5-7-9-11-13-15-21-31(22-16-14-12-10-8-6-4-2)29-23-25(32)17-19-27(29)28-20-18-26(33)24-30(28)31/h17-20,23-24H,3-16,21-22H2,1-2H3

InChI Key

IVMBPYDDWBVUSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCC

Origin of Product

United States

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